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Compound of Interest

Compound Name: 2-Chloro-3-methoxypropionic Acid
CAS No.: 2544-05-0
Cat. No.: B1355491
Get Quote
& J

CAS Registry Number: 2544-05-0 Molecular Formula: CsaH7CIOs Molecular Weight: 138.55
g/mol IUPAC Name: 2-Chloro-3-methoxypropanoic acid[1]

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectroscopic analysis of 2-Chloro-3-
methoxypropionic acid, a critical chiral building block used in the synthesis of agrochemicals
(e.g., herbicides) and pharmaceutical intermediates.

As a Senior Application Scientist, | have structured this dossier to move beyond simple data
listing. We will explore the causality of the spectral features—why the signals appear where
they do—and provide a self-validating synthesis context to ensure the material characterized
matches the expected impurity profile.

Structural Logic

The molecule consists of a propionic acid backbone with two key functional modifications:[2]
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e C2 Position: A chlorine atom, introducing a chiral center and significant electron-withdrawing
effects.

e C3 Position: A methoxy group, acting as a Lewis base and influencing the magnetic
environment of the adjacent methylene protons.

Synthesis & Origin of Material[3][4][5]

To interpret spectra accurately, one must understand the sample's history. The primary
industrial route involves the halo-alkoxylation of acrylates. This mechanism dictates the
regiochemistry and potential impurities (e.g., 2,3-dichloropropionic acid).

Reaction Pathway (Graphviz Visualization)
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(Target)

Click to download full resolution via product page

Figure 1: The regioselective synthesis via chloromethoxylation. The methoxy group attacks the
beta-carbon, ensuring the 3-methoxy-2-chloro substitution pattern.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[2][6][7]
Proton NMR (*H NMR)

Solvent: CDCIs (Deuterated Chloroform) Reference: TMS (0.00 ppm)|[3]

The presence of the chiral center at C2 renders the two protons at C3 diastereotopic. In high-
resolution fields (>300 MHz), these protons often appear as distinct signals (part of an ABX
system) rather than a simple doublet.
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Expert Insight: If you observe a triplet at ~5.8 ppm, your sample is contaminated with 2,3-

dichloropropionic acid (where the Cl replaces the OMe). If you observe distinct doublets at 6.0-

6.4 ppm, you likely have unreacted acrylate species.
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Carbon-13 NMR (**C NMR)

Solvent: CDCl3
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Infrared (IR) Spectroscopy[8]

The IR spectrum serves as a rapid "fingerprint" validation. The key diagnostic is the separation
between the C=0 stretch and the C-CI stretch.
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. Wavenumber . -
Functional Group Intensity Description
(cm™)

Characteristic

O-H Stretch 2800 — 3200 Broad, Strong carboxylic acid dimer
"hump".
Carbonyl stretch.
Slightly higher

C=0 Stretch 1735 Strong, Sharp frequency than
alkanoic acids due to
a-chloro induction.
Ether linkage stretch

C-O-C Stretch 1120 Medium )
(asymmetric).

C-CI Stretch 680 — 750 Medium Alkyl halide stretch.

Mass Spectrometry (MS)[9]

Method: GC-MS (Electron Impact, 70 eV) Molecular lon: m/z 138 (small/absent)

The fragmentation pattern is driven by alpha-cleavage adjacent to the ether oxygen and the
loss of the labile carboxyl group.

Fragmentation Logic (Graphviz Visualization)
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Figure 2: Primary fragmentation pathways. The oxonium ion (m/z 45) is typically the base peak
in methoxy-aliphatic chains.

Key Diagnostic Peaks:
e m/z 45: Base peak (

). Diagnostic for methoxy groups.

e m/z 93/95: Characteristic 3:1 ratio indicating the presence of one Chlorine atom (M - COOH).
e m/z 59: Carboxonium ion (
) is not favored here due to the competing ether cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS N0.2544-05-0,2-CHLORO-3-METHOXYPROPIONIC ACID Suppliers [lookchem.com]
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» To cite this document: BenchChem. [Technical Dossier: Spectroscopic Characterization of 2-
Chloro-3-methoxypropionic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-of-2-chloro-3-methoxypropionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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